molecular formula C6H7NO4S B2932829 5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid CAS No. 1368085-26-0

5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2932829
CAS No.: 1368085-26-0
M. Wt: 189.19
InChI Key: OOYWEECLLQOIBG-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid (CAS 1368085-26-0) is a high-purity chemical building block featuring a pyrrole ring core functionalized with a carboxylic acid at the 2-position and a methylsulfonyl group at the 5-position. This specific substitution pattern makes it a valuable scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules, particularly in the development of protein-protein interaction inhibitors. The compound serves as a key intermediate in exploratory research targeting oxidative stress and inflammatory pathways. Its structural features are analogous to inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), a crucial signaling pathway for regulating cellular oxidative stress . Researchers utilize this pyrrole-2-carboxylic acid derivative to develop potential therapeutic agents for conditions like acute lung injury, where the Keap1-Nrf2 axis plays a central role . Furthermore, the pyrrole core is a privileged structure in drug discovery, with related 5-methyl-2-carboxamidepyrrole-based compounds being investigated as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) , highlighting its applicability in anticancer and anti-inflammatory research . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfonyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-12(10,11)5-3-2-4(7-5)6(8)9/h2-3,7H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYWEECLLQOIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368085-26-0
Record name 5-methanesulfonyl-1H-pyrrole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of pyrrole with methanesulfonyl chloride in the presence of a base such as triethylamine, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in drug development, it may interact with enzymes or receptors to exert its biological effects .

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 plays a critical role in modulating electronic and steric properties. Key analogs include:

Table 1: Comparison of Substituents at Position 5
Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference
5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid Methanesulfonyl (SO₂CH₃) C₆H₇NO₄S 189.19 High acidity due to strong electron-withdrawing EWG; enhanced solubility in polar solvents N/A
5-Phenyl-1H-pyrrole-2-carboxylic acid Phenyl (C₆H₅) C₁₁H₉NO₂ 187.20 Reduced solubility (hydrophobic aryl group); π-π stacking potential
5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid Aminosulfonyl (SO₂NH₂) C₆H₈N₂O₄S 204.21 Moderate acidity; hydrogen-bonding capability via NH₂
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Chloro (Cl) C₈H₅ClN₂O₂ 196.59 Moderate electron-withdrawing effect; potential halogen bonding

Key Findings :

  • Electronic Effects : The methanesulfonyl group (SO₂CH₃) is a stronger electron-withdrawing group (EWG) than chloro or phenyl, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to phenyl-substituted analogs (pKa ~3–4) .
  • Solubility : Polar substituents like methanesulfonyl enhance aqueous solubility, whereas hydrophobic groups (e.g., phenyl, naphthyl) reduce it .
  • Reactivity : Sulfonyl groups stabilize intermediates in nucleophilic substitution reactions, contrasting with chloro substituents, which may participate in cross-coupling reactions .

Functional Group Variations at Position 1 and 2

Most analogs retain the carboxylic acid at position 2, but substitutions at position 1 alter steric and electronic profiles:

Table 2: Position 1 Substituent Effects
Compound Name Substituent at Position 1 Molecular Weight (g/mol) Impact on Properties Reference
This compound Hydrogen (H) 189.19 Planar structure; minimal steric hindrance N/A
5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid Methyl (CH₃) 204.21 Increased steric bulk; potential metabolic stability
Methyl 5-phenyl-1H-pyrrole-2-carboxylate Methyl ester (COOCH₃) 201.23 Reduced acidity (ester vs. acid); lipophilicity

Key Findings :

  • Acidity : The carboxylic acid at position 2 (pKa ~2–4) is more acidic than ester derivatives (pKa ~5–6) .

Structural Analogues with Extended Aromatic Systems

Compounds with fused rings or extended π-systems exhibit distinct properties:

Table 3: Aromatic System Comparisons
Compound Name Core Structure Molecular Weight (g/mol) Key Differences Reference
This compound Pyrrole 189.19 Simple heterocycle; high reactivity N/A
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolopyridine 196.59 Fused bicyclic system; enhanced planarity
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid Pyrrole + naphthyl 237.25 Extended conjugation; UV/Vis absorbance

Key Findings :

  • Planarity and Conjugation : Fused systems (e.g., pyrrolopyridine) exhibit extended π-conjugation, influencing UV-Vis spectra and electronic transitions .
  • Biological Activity : Naphthyl-substituted analogs may show enhanced binding to aromatic protein pockets compared to simpler pyrroles .

Biological Activity

5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound (CAS No. 1368085-26-0) features a pyrrole ring substituted with a methanesulfonyl group and a carboxylic acid. The synthesis typically involves multi-step organic reactions, allowing for the introduction of the sulfonyl and carboxylic acid functionalities onto the pyrrole scaffold.

Biological Activity

Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties in vitro. Research suggests that it may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Anticancer Activity: There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although further research is needed to elucidate these pathways fully.

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific proteins or enzymes through hydrogen bonding and hydrophobic interactions, modulating their activity and leading to the observed biological effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPyrrole ring with methanesulfonyl and carboxylic acidAntimicrobial, anti-inflammatory, anticancer
4-amino-3-chloro-1H-pyrrole-2,5-dioneContains a chloro group; known for anticancer propertiesInhibits growth in cancer cell lines
Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoateHydroxy and methoxy groups; used in drug developmentAntimicrobial and anti-inflammatory

Case Studies

Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial effects of various pyrrole derivatives, this compound was found to significantly reduce the viability of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharide (LPS). This indicates its potential as an anti-inflammatory agent for conditions characterized by chronic inflammation.

Case Study 3: Anticancer Activity
Research involving various cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. Notably, it induced apoptosis in colon cancer cells via mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy.

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